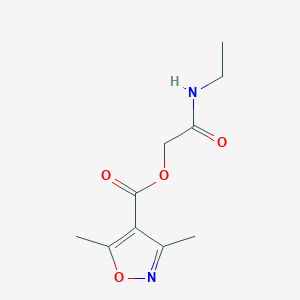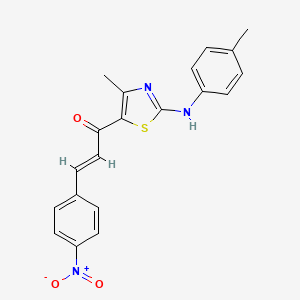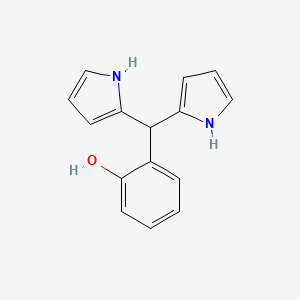![molecular formula C8H3F3INO B12860129 4-Iodo-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12860129.png)
4-Iodo-2-(trifluoromethyl)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-2-(trifluoromethyl)benzo[d]oxazole is a heterocyclic compound that features both iodine and trifluoromethyl groups attached to a benzoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-(trifluoromethyl)benzo[d]oxazole typically involves the introduction of iodine and trifluoromethyl groups onto a benzoxazole scaffold. One common method involves the iodination of 2-(trifluoromethyl)benzo[d]oxazole using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Iodo-2-(trifluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The trifluoromethyl group can undergo oxidation to form trifluoromethyl alcohols or acids, while reduction can lead to the formation of difluoromethyl derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of 4-azido-2-(trifluoromethyl)benzo[d]oxazole, 4-thio-2-(trifluoromethyl)benzo[d]oxazole, etc.
Oxidation: Formation of 4-iodo-2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-iodo-2-(difluoromethyl)benzo[d]oxazole.
Applications De Recherche Scientifique
4-Iodo-2-(trifluoromethyl)benzo[d]oxazole has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.
Materials Science: Used in the development of advanced materials, including liquid crystals and organic semiconductors.
Biological Studies: Employed as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Industrial Applications: Utilized in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Iodo-2-(trifluoromethyl)benzo[d]oxazole in biological systems involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with hydrophobic pockets of proteins. The iodine atom can participate in halogen bonding, further stabilizing the compound-protein complex .
Comparaison Avec Des Composés Similaires
- 4-Iodo-2-(trifluoromethyl)benzonitrile
- 2-(Trifluoromethyl)benzo[d]oxazole
- 4-Iodo-2-(difluoromethyl)benzo[d]oxazole
Comparison: 4-Iodo-2-(trifluoromethyl)benzo[d]oxazole is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. Compared to 4-Iodo-2-(trifluoromethyl)benzonitrile, the benzoxazole ring provides additional sites for functionalization and potential interactions with biological targets. The trifluoromethyl group in 2-(trifluoromethyl)benzo[d]oxazole enhances its stability and lipophilicity, making it suitable for various applications .
Propriétés
Formule moléculaire |
C8H3F3INO |
|---|---|
Poids moléculaire |
313.01 g/mol |
Nom IUPAC |
4-iodo-2-(trifluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H3F3INO/c9-8(10,11)7-13-6-4(12)2-1-3-5(6)14-7/h1-3H |
Clé InChI |
QXYYKOBQYXVDPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)I)N=C(O2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-(Pyrimidin-2-ylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B12860081.png)



![2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile](/img/structure/B12860110.png)

![2-(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetic acid](/img/structure/B12860125.png)
